molecular formula C19H16N2O4S2 B10863314 2-Oxo-2-phenylethyl {[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}acetate

2-Oxo-2-phenylethyl {[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}acetate

Cat. No.: B10863314
M. Wt: 400.5 g/mol
InChI Key: OJONQEZQKHHUJU-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL]SULFANYL}ACETATE is a complex organic compound with a molecular formula of C22H15NO3S This compound is known for its unique structure, which includes a benzothiazole moiety and a phenylethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL]SULFANYL}ACETATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: This step involves the reaction of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a Friedel-Crafts acylation reaction, where phenylethyl chloride reacts with the benzothiazole derivative in the presence of a Lewis acid catalyst.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with acetic anhydride to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL]SULFANYL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced derivatives.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

2-OXO-2-PHENYLETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL]SULFANYL}ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-OXO-2-PHENYLETHYL ACETATE: A simpler analog with similar structural features but lacking the benzothiazole moiety.

    2-OXO-2-PHENYLETHYL FORMATE: Another analog with a formate ester group instead of the acetate group.

    2-(2-OXO-2-PHENYLETHYL)-4H-CHROMEN-4-ONE: A structurally related compound with a chromenone ring.

Uniqueness

2-OXO-2-PHENYLETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL]SULFANYL}ACETATE stands out due to its unique combination of a benzothiazole moiety and a phenylethyl acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H16N2O4S2

Molecular Weight

400.5 g/mol

IUPAC Name

phenacyl 2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylacetate

InChI

InChI=1S/C19H16N2O4S2/c22-15(13-6-2-1-3-7-13)10-25-18(24)12-26-11-17(23)21-19-20-14-8-4-5-9-16(14)27-19/h1-9H,10-12H2,(H,20,21,23)

InChI Key

OJONQEZQKHHUJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CSCC(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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